4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide
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Overview
Description
4-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide is an organic compound characterized by the presence of methoxy, thioether, nitro, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 4-methoxythiophenol and 4-bromobutanoyl chloride in the presence of a base such as triethylamine can yield 4-((4-methoxyphenyl)thio)butanoyl chloride.
Amidation Reaction: The intermediate 4-((4-methoxyphenyl)thio)butanoyl chloride is then reacted with 4-nitroaniline in the presence of a base like pyridine to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide depends on its interaction with biological targets. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Inhibition of key signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxyphenyl)thio)butanoic acid
- 4-((4-Methoxyphenyl)thio)-N-(4-methylphenyl)butanamide
- 4-((4-Methoxyphenyl)thio)-N-(4-chlorophenyl)butanamide
Uniqueness
4-((4-Methoxyphenyl)thio)-N-(4-nitrophenyl)butanamide is unique due to the presence of both methoxy and nitro groups, which can influence its reactivity and biological activity. The combination of these functional groups can lead to distinct chemical and pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-15-8-10-16(11-9-15)24-12-2-3-17(20)18-13-4-6-14(7-5-13)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYKFRADHCFTCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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